[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
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Overview
Description
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring, which are connected via a methanol group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be synthesized through cyclization reactions.
Connecting the Rings: The piperidine and pyrrolidine rings are connected via a methanol group through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride can be compared with other similar compounds, such as:
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand used in coordination chemistry with similar applications.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with additional methyl groups.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
IUPAC Name |
[(2S)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBXLUAGCXGRF-IDMXKUIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CCNCC2)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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